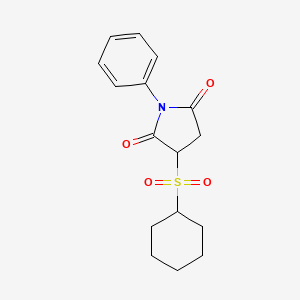![molecular formula C12H8O4S B13808079 Dibenzo[b,d]furan-3-sulfonic acid](/img/structure/B13808079.png)
Dibenzo[b,d]furan-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,d]furan-3-sulfonic acid is an organic compound that belongs to the class of dibenzofurans. It is characterized by a furan ring fused to two benzene rings, with a sulfonic acid group attached to the third position of the furan ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-3-sulfonic acid typically involves the sulfonation of dibenzofuran. One common method is the reaction of dibenzofuran with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process. The product is then purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistent product quality and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo[b,d]furan-3-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions include nitrated, halogenated, and hydroxylated derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Applications De Recherche Scientifique
Dibenzo[b,d]furan-3-sulfonic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its derivatives are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives can act as inhibitors for specific enzymes, providing insights into their mechanisms of action.
Medicine: this compound derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. They are being investigated for their ability to modulate biological pathways involved in disease.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of dibenzo[b,d]furan-3-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Dibenzo[b,d]furan-3-sulfonic acid can be compared with other similar compounds, such as:
Dibenzofuran: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.
Dibenzo[b,d]thiophene: Contains a sulfur atom in place of the oxygen in the furan ring, leading to different chemical properties and reactivity.
Dibenzo[b,d]furan-3-boronic acid: Contains a boronic acid group instead of a sulfonic acid group, making it useful in different types of chemical reactions, such as Suzuki coupling.
The uniqueness of this compound lies in its sulfonic acid group, which imparts specific reactivity and properties that are valuable in various applications.
Propriétés
Formule moléculaire |
C12H8O4S |
|---|---|
Poids moléculaire |
248.26 g/mol |
Nom IUPAC |
dibenzofuran-3-sulfonic acid |
InChI |
InChI=1S/C12H8O4S/c13-17(14,15)8-5-6-10-9-3-1-2-4-11(9)16-12(10)7-8/h1-7H,(H,13,14,15) |
Clé InChI |
QQYILFJVCFLPNB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B13807996.png)
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
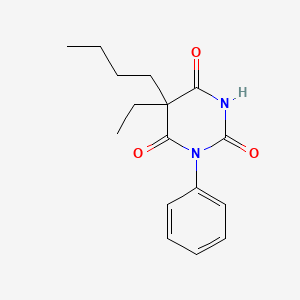
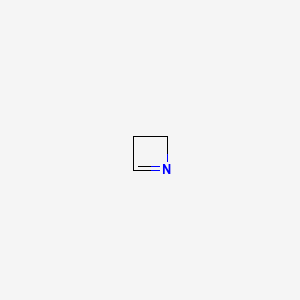
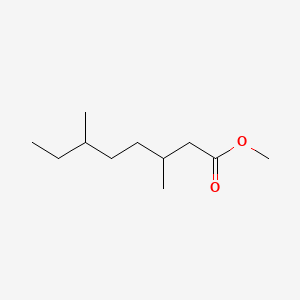
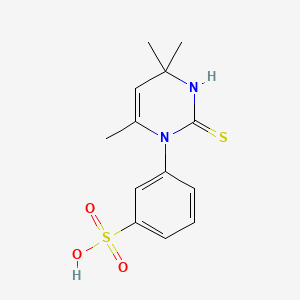

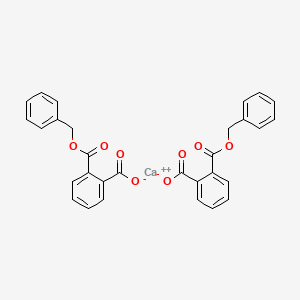


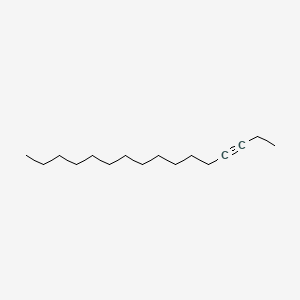
![2,2-Dimethyl-4-[[[2-(2-methylpropoxy)hexadecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13808088.png)
![Acetamide,2-(4-amino-2,3,5-trimethylphenoxy)-N-[1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-6-(propylamino)-pyrimidin-5-YL]-](/img/structure/B13808090.png)
